molecular formula C16H24 B12650265 1-Hexyl-3-methylindan CAS No. 85721-19-3

1-Hexyl-3-methylindan

Cat. No.: B12650265
CAS No.: 85721-19-3
M. Wt: 216.36 g/mol
InChI Key: MJJKSTMTILBLCF-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylindan is an organic compound with a unique structure that combines a hexyl group and a methyl group attached to an indan ring

Preparation Methods

The synthesis of 1-Hexyl-3-methylindan typically involves the alkylation of indan derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with hexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Hexyl-3-methylindan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .

Scientific Research Applications

1-Hexyl-3-methylindan has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexyl-3-methylindan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression .

Comparison with Similar Compounds

1-Hexyl-3-methylindan can be compared with other indan derivatives, such as:

    1-Hexyl-2-methylindan: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.

    1-Hexyl-3-ethylindan: An ethyl group instead of a methyl group, which can affect its reactivity and applications.

    1-Hexyl-3-methylindene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.

Properties

CAS No.

85721-19-3

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-hexyl-3-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C16H24/c1-3-4-5-6-9-14-12-13(2)15-10-7-8-11-16(14)15/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3

InChI Key

MJJKSTMTILBLCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(C2=CC=CC=C12)C

Origin of Product

United States

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